molecular formula C12H22N4O5 B1277396 Tetraalanine CAS No. 926-79-4

Tetraalanine

Cat. No. B1277396
CAS RN: 926-79-4
M. Wt: 302.33 g/mol
InChI Key: ZHRZLXZJVUFLNY-XAMCCFCMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Conformation of Tetraalanine in Water

The study of tetraalanine in aqueous solution has revealed that the peptide predominantly adopts a polyproline II helix (PPII) conformation at room temperature. This was determined by analyzing the amide I' band profile using polarized Raman, Fourier transform-IR, and vibrational circular dichroism (VCD) spectroscopy. The dihedral angles of the central amino acid residues were found to be very close to the Ramachandran coordinates of PPII. The stability of this conformation is attributed to solvent-peptide interactions rather than cooperativity in the strand transition .

Cyclization Induced by Technetium Complexation

Complexation with technetium leads to the formation of an unstable complex with tetraalanine, which then converts to a monooxotechnetium(V) complex of cyclic tetraalanine. The structure of this complex was determined through single-crystal X-ray analysis, showing the technetium atom coordinated to one oxygen and four amide nitrogen atoms. This process suggests that the initial complex formation facilitates cyclization by bringing the carboxyl group close to the free amine group .

Molecular Recognition in Methanol

Tetraalaninecalixarene, a compound prepared by coupling tetraaminocalix arene with alanine, demonstrates the ability to dimerize in methanol through hydrogen bonding. This is the first example of such self-association in a polar, protic solvent. The association constant was determined, and the addition of amino acids like arginine or lysine disrupts the dimer, forming a 1:1 complex. This finding opens new possibilities for using calixarenes in molecular recognition within biologically relevant environments .

Synthesis of Tetrapeptides with Non-typical Side-chain Substituents

The synthesis of tetrapeptides containing dehydroalanine, dehydrophenylalanine, and oxazole has been described. These compounds, due to their distorted three-dimensional structure and unusual side-chain substituents, are potential building blocks for novel foldamers or artificial enzymes. The synthetic procedures allow for the introduction of these fragments into long-chain peptides at the final steps of synthesis, which is crucial for constructing complex peptide-based structures .

Orientation in Lyotropic Liquid Crystal

The orientation and conformation of tetraalanine in a lyotropic liquid crystal environment were studied using nuclear magnetic resonance (NMR). The molecule was found to be oriented with its long axis tilted with respect to the surface of the micelles formed by the solvent. The PPII conformation was again identified as the major conformer, fitting the set of dipolar couplings obtained from the NMR spectra .

Tetra[2,3-thienylene] for Electromechanical Actuators

Although not directly related to tetraalanine, the study of tetra(2,3-thienylene) provides insights into the design of single-molecule electromechanical actuators. This compound can undergo redox-induced dimensional changes, which are preserved upon dimerization and are expected to behave similarly in polymeric form. The redox cycle is completely reversible, and the dimensional change per repeat unit is significant, making it a promising building block for such actuators .

Scientific Research Applications

Conformation in Water

Tetraalanine's conformation in aqueous solutions is a notable area of study. Research has shown that cationic tetraalanine adopts a conformation very close to the Ramachandran coordinates of the polyproline II helix (PPII) in water. This is significant for understanding peptide behavior in biological systems (Schweitzer‐Stenner et al., 2004).

Adsorption-Desorption Kinetics

Deuterium magic-angle spinning NMR spectroscopy has been used to investigate the adsorption-desorption kinetics of tetraalanine in mesoporous materials. This study provides insights into the interactions between peptides and surfaces, which is vital in material science and drug delivery systems (Pizzanelli et al., 2005).

Orientation in Liquid Crystals

Research on the orientation of tetraalanine in lyotropic liquid crystals using nuclear magnetic resonance (NMR) has revealed insights into the molecular orientation of peptides in complex environments. This has implications for understanding the behavior of peptides in biological membranes and liquid crystalline materials (Pizzanelli et al., 2005).

Complexation with Technetium

The study of tetraalanine's complexation with technetium has provided insights into the formation of cyclic peptide complexes. Understanding these interactions is significant for the development of radiopharmaceuticals and imaging agents (Bormans et al., 1996).

Molecular Recognition in Methanol

Tetraalaninecalixarene, derived from tetraalanine, demonstrates unique properties of self-association through hydrogen bonding in polar, protic solvents. This research opens new avenues for using calixarenes in molecular recognition in biologically relevant environments (Brewster & Shuker, 2002).

Solid-State Conformations

The study of the solid-state conformations of polyalanine, including tetraalanine, using NMR spectroscopy, has provided essential insights into the conformational behavior of peptides in the solid state. This is vital for the understanding of peptide structure in different environments (Lee & Ramamoorthy, 1999).

Synthetic Oligopeptides in Cell Cultures

Research on the effects of synthetic oligopeptides, including tetraalanine, on cultured animal cells has shown that these peptides can enhance viable cell density and monoclonal antibody yields. This finding is significant for biotechnological applications and cell culture optimization (Franek & Katinger, 2002).

Future Directions

: Nafie, L., & Griebenow, K. (2004). The Conformation of Tetraalanine in Water Determined by Polarized Raman, FT-IR, and VCD Spectroscopy. Journal of the American Chemical Society, 126(9), 2768–2776. Link

properties

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]propanoyl]amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N4O5/c1-5(13)9(17)14-6(2)10(18)15-7(3)11(19)16-8(4)12(20)21/h5-8H,13H2,1-4H3,(H,14,17)(H,15,18)(H,16,19)(H,20,21)/t5-,6-,7-,8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHRZLXZJVUFLNY-XAMCCFCMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(C)C(=O)NC(C)C(=O)NC(C)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tetraalanine

CAS RN

926-79-4
Record name Alanyl-alanyl-alanyl-alanine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000926794
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-L-alanyl-N-L-alanyl-N-L-alanyl-L-alanine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.011.951
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TETRAALANINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YFI1804G4S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Tetraalanine
Reactant of Route 2
Reactant of Route 2
Tetraalanine
Reactant of Route 3
Reactant of Route 3
Tetraalanine
Reactant of Route 4
Tetraalanine
Reactant of Route 5
Tetraalanine
Reactant of Route 6
Tetraalanine

Citations

For This Compound
549
Citations
R Schweitzer-Stenner, F Eker… - Journal of the …, 2004 - ACS Publications
… the secondary structure of tetraalanine (Figure 1) in water by combining polarized Raman, FTIR, VCD, and ECD spectroscopy. We focus on cationic tetraalanine because its spectra are …
Number of citations: 153 pubs.acs.org
S Pizzanelli, S Kababya, V Frydman… - The Journal of …, 2005 - ACS Publications
In this study we show how deuterium magic-angle spinning NMR spectroscopy can be used to investigate the adsorption−desorption kinetics of molecules in solution at surface−liquid …
Number of citations: 47 pubs.acs.org
H Torii - The Journal of Physical Chemistry B, 2007 - ACS Publications
The IR and polarized (isotropic and anisotropic) Raman spectra are calculated for the amide I band of tetraalanine ((Ala) 4 ) in aqueous solution by using a time-domain computational …
Number of citations: 38 pubs.acs.org
B Sharma, SA Asher - The Journal of Physical Chemistry B, 2010 - ACS Publications
UV resonance Raman excitation profiles and Raman depolarization ratios were measured for trialanine and tetraalanine between 198 and 210 nm. Excitation within the π → π* …
Number of citations: 23 pubs.acs.org
I Pilz, E Schwarz, W Durchschein… - Proceedings of the …, 1980 - National Acad Sciences
The small-angle x-ray scattering of solutions of rabbits IgG antibodies and their derivatives has been investigated. The reduction and alkylation of the native antibody cause a small …
Number of citations: 27 www.pnas.org
H Torii - Molecular Physics, 2009 - Taylor & Francis
Full article: Nature of vibrational frequency modulations and the related one- and two-dimensional vibrational spectral features analysed for the amide I mode of tetraalanine in aqueous …
Number of citations: 11 www.tandfonline.com
S Pizzanelli, S Monti, C Forte - The Journal of Physical Chemistry …, 2005 - ACS Publications
The 1 H NMR spectra of two isotopomers of tetraalanine deuterated on the two external methyl groups and on the two internal ones, respectively, were recorded in the lyotropic solvent …
Number of citations: 13 pubs.acs.org
T Kowalik-Jankowska, M Jasionowski… - Journal of inorganic …, 1997 - Elsevier
Thioamide derivatives of short peptides are much more efficient ligands for Cu 2+ and Ni 2+ ions than their parent analogs. The most effective is the insertion of the thiocarbonyl group …
Number of citations: 8 www.sciencedirect.com
SV Krivov, SF Chekmarev, M Karplus - Journal of Structural Chemistry, 2001 - Springer
A new approach to investigation of finite polyatomic systems such as clusters and biomolecules is suggested. The molecular dynamic trajectory of the system is sequentially locked in …
Number of citations: 5 link.springer.com
DK Lee, A Ramamoorthy - The Journal of Physical Chemistry B, 1999 - ACS Publications
… of tetraalanine, shown in Figure 1A, predict a β-sheet conformation for the tetraalanine … an α-helical conformation of tetraalanine peptide. This prediction completely agrees with the …
Number of citations: 71 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.